molecular formula C8H10O3S B13526862 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid

2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid

Cat. No.: B13526862
M. Wt: 186.23 g/mol
InChI Key: CWOWNBXFOIRQEZ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Methylation: The thiophene ring is methylated at the 2 and 5 positions using methyl iodide and a strong base like sodium hydride.

    Hydroxyacetic Acid Addition: The final step involves the addition of a hydroxyacetic acid group to the thiophene ring. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the thiophene ring, potentially leading to the formation of dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-oxoacetic acid.

    Reduction: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyethanol.

    Substitution: Products vary depending on the substituent introduced, such as 2-(2,5-Dimethyl-4-bromothiophen-3-yl)-2-hydroxyacetic acid.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylthiophen-3-yl)acetic acid
  • 2-(2,5-Dimethylthiophen-3-yl)propanoic acid
  • 2-(2,5-Dimethylthiophen-3-yl)butanoic acid

Uniqueness

2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid group and a dimethyl-substituted thiophene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the thiophene ring contributes to its stability and electronic properties.

This detailed overview highlights the significance of this compound in various fields, showcasing its potential for further research and application

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H10O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3,7,9H,1-2H3,(H,10,11)

InChI Key

CWOWNBXFOIRQEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C(=O)O)O

Origin of Product

United States

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